

# T-1-Pmpa molecular structure and properties

Author: BenchChem Technical Support Team. Date: November 2025



An In-depth Technical Guide on 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA)

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the molecular structure, properties, and biological activity of 2-(Phosphonomethyl)-pentanedioic acid, commonly known as 2-PMPA. 2-PMPA is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme implicated in various neurological disorders and prostate cancer.[1][2][3][4]

## **Molecular Structure and Identification**

2-PMPA is a small molecule inhibitor designed to mimic the natural substrate of GCPII.[4] Its structure features a pentanedioic acid (glutarate) backbone, which interacts with the glutamate recognition site of the enzyme, and a phosphonate group that chelates the zinc ions in the enzyme's active site.[4][5]

Table 1: Chemical Identifiers and Molecular Structure



| Identifier        | Value                                              |  |
|-------------------|----------------------------------------------------|--|
| IUPAC Name        | 2-(phosphonomethyl)pentanedioic acid               |  |
| Synonyms          | 2-PMPA                                             |  |
| CAS Number        | 173039-10-6[1]                                     |  |
| Molecular Formula | C <sub>6</sub> H <sub>11</sub> O <sub>7</sub> P[1] |  |
| Molecular Weight  | 226.12 g/mol [6]                                   |  |
| SMILES            | O=C(O)CCC(C(O)=O)CP(O)(O)=O[6]                     |  |
| InChI Key         | ISEYJGQFXSTPMQ-UHFFFAOYSA-N[1]                     |  |

# **Physicochemical Properties**

2-PMPA is a white to beige crystalline solid.[1][6] Due to its polar nature and ionized state at physiological pH, it has limited oral bioavailability and ability to cross the blood-brain barrier, which has prompted the development of more lipophilic prodrugs.[3][4][7]

Table 2: Physicochemical Data

| Value                        | Source                                                                                                         |
|------------------------------|----------------------------------------------------------------------------------------------------------------|
| Crystalline solid / Powder   | [1][6]                                                                                                         |
| ≥95% - ≥98% (HPLC)           | [1][6]                                                                                                         |
| 10 mg/mL in PBS (pH 7.2)     | [1]                                                                                                            |
| [6]                          |                                                                                                                |
| [8]                          |                                                                                                                |
| Undetermined                 |                                                                                                                |
| Undetermined                 |                                                                                                                |
| Room temperature, desiccated | [6]                                                                                                            |
|                              | Crystalline solid / Powder  ≥95% - ≥98% (HPLC)  10 mg/mL in PBS (pH 7.2)  [6]  [8]  Undetermined  Undetermined |



## **Biological Activity and Mechanism of Action**

2-PMPA is a highly potent and selective competitive inhibitor of Glutamate Carboxypeptidase II (GCPII).[1][4][9] GCPII, also known as N-acetylated α-linked acidic dipeptidase (NAALADase) or prostate-specific membrane antigen (PSMA), is a zinc metalloenzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. [3][9][10]

By inhibiting GCPII, 2-PMPA prevents the breakdown of NAAG. This leads to two primary neuroprotective effects:

- Increased NAAG levels: Elevated NAAG concentrations enhance the activation of presynaptic group II metabotropic glutamate receptors (mGluR3), which in turn inhibits further release of glutamate.[7][10][11]
- Decreased Glutamate levels: The inhibition of NAAG hydrolysis directly reduces the production of glutamate, thereby mitigating excitotoxicity in conditions where excessive glutamate is pathogenic.[1][3][9]

This mechanism of action makes GCPII inhibitors like 2-PMPA valuable research tools and potential therapeutic agents for a range of neurological conditions, including stroke, traumatic brain injury, neuropathic pain, and amyotrophic lateral sclerosis (ALS).[3][4]

Table 3: Pharmacological Data



| Parameter   | Value                                                                                          | Description                                                                               |
|-------------|------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Ki          | 0.2 nM[9] - 98 pM[1]                                                                           | Inhibition constant for GCPII.                                                            |
| IC50        | ~300 pM[4] - ~1 nM[6]                                                                          | Half-maximal inhibitory concentration against GCPII.                                      |
| EC50        | 8.4 μΜ                                                                                         | Effective concentration for neuroprotection against hypoxia in rat cerebellar neurons.[1] |
| Selectivity | No significant activity at over 100 other receptors, transporters, and enzymes at 10 μM.[1][4] |                                                                                           |

## **Signaling Pathway and Visualization**

The signaling pathway affected by 2-PMPA involves the regulation of glutamate neurotransmission through the modulation of NAAG levels.

Caption: Mechanism of 2-PMPA action on the GCPII signaling pathway.

# Experimental Protocols GCPII Inhibition Microplate Assay

This protocol outlines a sensitive method for determining the inhibitory potential of compounds like 2-PMPA against GCPII. The assay measures the hydrolysis of the natural substrate, N-acetylaspartylglutamate (NAAG).[9]

#### Methodology:

- Enzyme and Substrate Preparation:
  - Recombinant human GCPII is prepared and purified.



- A stock solution of the substrate, N-acetyl-L-aspartyl-L-[3,4-3H]glutamate ([3H]NAAG), is prepared in an appropriate buffer.
- Inhibitor Preparation:
  - A stock solution of 2-PMPA is prepared and serially diluted to create a range of concentrations for testing.
- Assay Procedure:
  - The assay is conducted in a 96-well microplate format.
  - To each well, add the following in order:
    - Assay buffer (e.g., Tris-HCl with appropriate salts).
    - The test inhibitor (2-PMPA at various concentrations) or vehicle control.
    - A fixed amount of purified GCPII enzyme.
  - The plate is pre-incubated for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
  - The reaction is initiated by adding the [3H]NAAG substrate to each well.
  - The reaction is allowed to proceed for a specific duration (e.g., 15-30 minutes) at 37°C.
- Reaction Termination and Product Separation:
  - The enzymatic reaction is terminated by adding a stop solution (e.g., sodium phosphate buffer).
  - The reaction mixture is transferred to an anion-exchange resin column (e.g., Dowex AG1-X8) to separate the product, [3H]glutamate, from the unreacted [3H]NAAG substrate.
  - The column is washed, and the [3H]glutamate is eluted.
- Quantification and Data Analysis:



- The radioactivity of the eluted [3H]glutamate is measured using a scintillation counter.
- The amount of product formed is calculated based on the radioactivity counts.
- Inhibition curves are generated by plotting the percentage of GCPII activity against the logarithm of the inhibitor concentration.
- The IC<sub>50</sub> value is determined from the resulting dose-response curve. The K<sub>i</sub> value can be calculated using the Cheng-Prusoff equation if the substrate concentration and K<sub>m</sub> are known.[9]

## **Experimental Workflow Visualization**

Caption: Workflow for a GCPII radiometric inhibition assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Johns Hopkins Drug Discovery Project Glutamate Carboxypeptidase II [drugdiscovery.jhu.edu]
- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Looking for Drugs in All the Wrong Places: Use of GCPII inhibitors outside the brain PMC [pmc.ncbi.nlm.nih.gov]
- 6. ≥98% (HPLC), powder, glutamate carboxypeptidase II inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 7. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism -







PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]
- 9. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamate carboxypeptidase II Wikipedia [en.wikipedia.org]
- 11. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [T-1-Pmpa molecular structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367209#t-1-pmpa-molecular-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com